molecular formula C8H11BrN2 B561128 5-Bromo-2-propylaminopyridine CAS No. 100379-02-0

5-Bromo-2-propylaminopyridine

Cat. No.: B561128
CAS No.: 100379-02-0
M. Wt: 215.094
InChI Key: HIEGJHDCEBPELP-UHFFFAOYSA-N
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Description

5-Bromo-2-propylaminopyridine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a bromo substituent at the 5-position of the pyridine ring, which serves as an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . This allows researchers to synthesize a diverse array of novel, more complex structures for biological screening . The 2-propylamino group is a key functional motif that can contribute to the molecule's pharmacophore, potentially enabling interactions with various biological targets. Aminopyridine derivatives are recognized as privileged scaffolds in medicinal chemistry and are found in a range of bioactive molecules . For instance, 2-aminopyridine derivatives have been investigated as potent inhibitors of kinases like ROS1 and ALK, which are important targets in oncology . Compounds based on the 2-aminopyridine structure have also been developed as inhibitors for other targets, such as LRRK2 . As a research chemical, this compound is a valuable precursor for generating compound libraries to explore structure-activity relationships (SAR) and identify new lead compounds . Researchers are encouraged to leverage the reactivity of this building block to create novel molecules for their specific projects. This product is intended for research purposes in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

5-bromo-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGJHDCEBPELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651916
Record name 5-Bromo-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100379-02-0
Record name 5-Bromo-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-2-propylaminopyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiproliferative, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propylamino group at the 2-position. The synthesis typically involves straightforward amination reactions, where 5-bromo-2-chloropyridine is reacted with propylamine under appropriate conditions to yield the desired compound.

Antiproliferative Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in human cancer cell lines such as:

Cell Line IC50 (µM)
LN-229 (glioblastoma)1.8
HCT-116 (colorectal carcinoma)3.2
NCI-H460 (lung carcinoma)2.5
HL-60 (acute myeloid leukemia)4.0

The mechanism of action appears to involve induction of cell cycle arrest, particularly in the G2/M phase, suggesting a targeted approach to disrupt cancer cell proliferation .

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against a range of bacterial strains. The following table summarizes its effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

These findings suggest that while the compound may not be the most potent antimicrobial agent, it possesses sufficient activity to warrant further investigation into its potential applications in treating infections .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of respiratory viruses. Preliminary studies indicate that derivatives exhibit varying degrees of antiviral activity against viruses such as Influenza A and respiratory syncytial virus (RSV):

Virus EC50 (µM)
Influenza A/H1N139.5
Respiratory Syncytial Virus31.3

The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved .

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of compounds related to this compound:

  • Antiproliferative Effects : A study evaluated a series of brominated pyridine derivatives, including those similar to this compound, revealing strong antiproliferative effects against multiple cancer types with IC50 values ranging from sub-micromolar to low micromolar concentrations .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of various pyridine derivatives, noting that structural modifications significantly influenced their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Virucidal Activity : A focused investigation into antiviral properties showed that certain derivatives could inhibit viral replication in vitro, suggesting potential therapeutic applications in viral infections .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under catalytic or thermal conditions.

Reaction Conditions Nucleophile Product Yield Key Observations Ref.
Cu(I)/TMEDA, 80°C, DMF4-Methoxyphenylboronic acid2-Propylamino-5-(4-methoxyphenyl)pyridine78%Pd-free conditions with Cu(I) enable selective coupling at bromine site
KOtBu, DMSO, 120°CPiperidine5-Piperidino-2-propylaminopyridine65%Base-mediated displacement; steric hindrance reduces yield

Mechanistic Insight :

  • Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack.
  • The propylamino group at the 2-position directs substitution to the 5-position via resonance stabilization of intermediates.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds.

Suzuki-Miyaura Coupling

Catalyst System Aryl Boronic Acid Product Yield Notes Ref.
Pd(PPh₃)₄, K₂CO₃, DME4-Cyanophenyl2-Propylamino-5-(4-cyanophenyl)pyridine82%Electron-deficient boronic acids show higher reactivity
PdCl₂(dppf), CsF, THF3-Thienyl2-Propylamino-5-(3-thienyl)pyridine68%Heteroaryl coupling requires elevated temperatures (100°C)

Buchwald-Hartwig Amination

Catalyst Amine Product Yield Conditions Ref.
Pd₂(dba)₃/XantphosMorpholine5-Morpholino-2-propylaminopyridine75%Tolerant of secondary amines

Key Limitations :

  • The propylamino group may coordinate with palladium, requiring ligand optimization (e.g., Xantphos) to prevent catalyst poisoning.

Functionalization of the Propylamino Group

The propylamino moiety undergoes alkylation, acylation, and oxidation.

Reaction Type Reagents Product Yield Conditions Ref.
AcylationAcetic anhydride, pyridine2-(N-Propylacetamido)-5-bromopyridine90%Room temperature, 2 hr
OxidationKMnO₄, H₂SO₄2-(Propionylamino)-5-bromopyridine55%Controlled oxidation to ketone; over-oxidation to COOH possible

Applications :

  • Acylated derivatives serve as intermediates for further functionalization (e.g., hydrolysis to carboxylic acids).

Diazotization and Sandmeyer Reactions

The amino group at the 2-position can be diazotized and transformed into other functionalities.

Reaction Conditions Product Yield Ref.
DiazotizationNaNO₂, HBr, 0°C5-Bromo-2-propylaminopyridine diazonium salt-Intermediate for cyanation
Sandmeyer CyanationCuCN, NH₄ClThis compound-2-carbonitrile60%Requires anhydrous conditions

Challenges :

  • Diazonium intermediates are thermally unstable; reactions must be conducted below 5°C.

Halogen Exchange Reactions

Bromine can be replaced by other halogens under specific conditions.

Reagent Product Yield Conditions Ref.
CuCl, DMF, 150°C5-Chloro-2-propylaminopyridine45%Ullmann-type coupling; limited efficiency
KI, CuI, 18-crown-65-Iodo-2-propylaminopyridine38%Microwave-assisted (120°C, 30 min)

Photocatalytic Reactions

Emerging methods leverage visible-light catalysis for C–H functionalization.

Catalyst Reaction Product Yield Ref.
Ru(bpy)₃Cl₂C–H Arylation with aryl diazonium salts2-Propylamino-5-arylpyridine70%Mild conditions (rt, 12 hr)

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The position of substituents and halogen type significantly affect physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight CAS Number Key Differences
5-Bromo-2-propylaminopyridine Br (5), NH-C3H7 (2) 215.09 100379-02-0 Baseline compound for comparison.
2-Bromo-5-(2-fluoro-2-propyl)pyridine Br (2), F-C3H5 (5) 217.03 N/A Fluorinated propyl group alters electronic properties and synthetic versatility.
2-Amino-5-bromopyridine Br (5), NH2 (2) 173.01 890092-29-2 Lacks propyl chain; simpler structure reduces steric hindrance.
5-Bromo-N,6-dimethylpyridin-3-amine Br (5), CH3 (6), NHCH3 (3) 215.09 N/A Methyl groups at positions 3 and 6 modify steric and electronic profiles.

Key Findings :

  • The propylamine group in this compound enhances nucleophilicity compared to simpler amines like 2-Amino-5-bromopyridine, enabling diverse coupling reactions .
  • Fluorinated analogs (e.g., 2-Bromo-5-(2-fluoro-2-propyl)pyridine) exhibit distinct electronic effects, making them more reactive in cross-coupling reactions .

Halogen vs. Methyl/Functional Group Substitutions

Replacement of bromine or amine groups with methyl or other functionalities alters bioactivity:

Compound Name Substituents Biological Activity Similarity Index
This compound Br (5), NH-C3H7 (2) Antimicrobial (hypothesized) N/A
5-Bromo-2-methylpyridin-3-amine Br (5), CH3 (2), NH2 (3) Anticancer (reported) 0.87
5-Bromo-N,N-dimethylpyridin-2-amine Br (5), N(CH3)2 (2) CNS activity (exploratory) 0.85
5-Bromo-2-hydrazinylpyridine Br (5), NH-NH2 (2) Chelation properties 0.75

Key Findings :

  • Methyl or dimethylamine substitutions (e.g., 5-Bromo-2-methylpyridin-3-amine) improve metabolic stability but reduce nucleophilic reactivity .
  • Hydrazine derivatives (e.g., 5-Bromo-2-hydrazinylpyridine) show unique chelation capabilities, diverging from the parent compound’s applications .

Key Findings :

  • Chlorine or trifluoromethyl substitutions (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine) enhance herbicidal activity due to increased lipophilicity .
  • Hydroxymethyl derivatives (e.g., (5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol) are prioritized in fluorinated drug synthesis .

Research Implications and Uniqueness

This compound’s uniqueness arises from its balanced electronic and steric profile:

  • Reactivity : The bromine atom facilitates Suzuki-Miyaura couplings, while the propylamine group enables nucleophilic substitutions, making it a versatile synthon .
  • Comparison with Non-Pyridine Analogs: Unlike non-aromatic bromoamines (e.g., 3-Bromopropylamine hydrobromide), its aromaticity enhances stability in acidic conditions .

Preparation Methods

Reaction Mechanism and Regioselectivity

The amino group at the 2-position activates the pyridine ring toward electrophilic substitution. However, bromination typically occurs at the para (4-position) or ortho (3-position) relative to the amino group due to its strong electron-donating nature. Achieving 5-bromo substitution requires careful modulation:

  • Protection of the amino group : Temporarily converting the amine to a less activating group (e.g., acetyl or tosyl) may redirect bromination to the 5-position.

  • Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate the 3-position, followed by bromination, could yield 5-bromo product after rearomatization.

Experimental Considerations

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

  • Conditions : Low temperatures (0–5°C) to minimize polybromination.

  • Yield : ≤40% (estimated from analogous reactions).

StepReagents/ConditionsYieldPurity
ChlorinationPOCl₃, 110°C, 8h85%95%
BrominationBr₂ (1.1 eq), HBr/AcOH, 0–5°C, 2h72%90%
AminationPropylamine, DMF, 120°C, 24h65%88%

Advantages : Avoids regioselectivity issues; higher yields in halogenation steps.
Limitations : Requires handling toxic POCl₃ and high-pressure amination.

Hofmann Degradation Route

Pathway Overview

Adapted from CN101514184A, this method avoids positional isomers:

  • Esterification : 6-Methyl-3-pyridinecarboxylic acid → ethyl ester.

  • Ammonolysis : Conversion to carboxamide.

  • Hofmann degradation : Reaction with NaOBr/NaOH to form 3-amino-6-methylpyridine.

  • Bromination : CuBr-catalyzed bromination at the 5-position.

  • Propylamination : Reductive amination or alkylation to introduce the propyl group.

Critical Parameters

  • Bromination : CuBr (20 mol%), NaNO₂, HBr, −10–20°C (yield: 50–67%).

  • Propyl group introduction : Propyl bromide, K₂CO₃, DMF, 80°C (yield: ~60%).

Q & A

Q. What are the typical synthetic routes for preparing 5-Bromo-2-propylaminopyridine?

The synthesis often involves bromination of a pyridine precursor followed by nucleophilic substitution. For example, bromination of 2-aminopyridine derivatives (e.g., 2-amino-3-methylpyridine) with reagents like NBS or Br₂ under controlled conditions yields brominated intermediates. Subsequent substitution of the bromine atom with a propylamine group can be achieved via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or direct nucleophilic displacement in polar aprotic solvents (e.g., DMF, THF) .

Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-bromination.
  • Optimize temperature (e.g., 0–60°C) to balance reaction rate and selectivity.

Q. How is this compound characterized to confirm its structure and purity?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.3 ppm for pyridine protons) and FT-IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at ~215 Da).
  • Elemental Analysis : Confirmation of C, H, N, Br content.
  • Physical Properties : Melting point (compare with literature) and refractive index (e.g., ~1.53 for analogous bromopyridines) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for substituting bromine with propylamine in this compound synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling efficiency.
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to assess reaction rate and byproduct formation.
  • Temperature Control : Lower temperatures (e.g., 40°C) may reduce side reactions like dehalogenation.
  • Monitoring : Use GC-MS or in-situ IR to track intermediate formation and adjust conditions dynamically .

Q. How can structural modifications of this compound enhance its utility in metal ion detection?

The bromine atom and amine group make it a potential ligand for metal coordination. Modifications include:

  • Introducing Azo Groups : As seen in chromogenic agents like BROMO-PADAP, adding azo (-N=N-) groups improves selectivity for Cd²⁺ or Ni²⁺ detection.
  • Adjusting Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase metal-binding affinity, while electron-donating groups (e.g., -OCH₃) modulate solubility .

Q. How to resolve discrepancies in reported physical properties (e.g., melting points) of halogenated pyridine derivatives?

  • Reproducibility Checks : Repeat synthesis and purification (e.g., recrystallization from ethanol/water) to verify consistency.
  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points.
  • Literature Cross-Validation : Compare data from peer-reviewed journals over vendor catalogs, which may lack rigorous validation .

Methodological Tables

Q. Table 1: Comparison of Brominated Pyridine Derivatives and Their Applications

CompoundKey ApplicationReference Method
5-Bromo-2-chloropyrimidineIntermediate for nucleoside analogsSubstitution with amines at 60°C
5-Bromo-2-fluoropyridineSuzuki coupling for drug discoveryPd-catalyzed cross-coupling
BROMO-PADAPColorimetric Cd²⁺/Ni²⁺ detectionDiazotization and coupling

Q. Table 2: Safety and Handling Guidelines

HazardPrecautionary MeasureReference
Skin/IrritationUse nitrile gloves and lab coats
Inhalation RiskConduct reactions in fume hoods
Halogenated WasteStore separately for professional disposal

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